
2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a fluorobenzamido group, a methyl group, and a tetrahydrobenzothiophene core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and an appropriate electrophile.
Introduction of the Fluorobenzamido Group: The fluorobenzamido group can be introduced via an amide coupling reaction between a fluorobenzoic acid derivative and an amine group on the benzothiophene core.
Methylation: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamido group, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides, and solvents like dichloromethane or dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-fluorobenzamido)benzoate: A structurally similar compound with a benzoate group instead of the benzothiophene core.
Thiazole-5-carboxylic acid derivatives: Compounds with a thiazole core and similar functional groups, studied for their biological activities.
Uniqueness
2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and the benzothiophene core, which may confer distinct biological activities and properties compared to other similar compounds.
Biological Activity
2-(3-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic organic compound belonging to the class of benzothiophene derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. The structural characteristics of this compound, which include an amide and a carboxamide functional group, play a significant role in its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is C17H17FN2O2S with a molecular weight of approximately 344.4 g/mol. The compound features a complex structure that integrates various functional groups, contributing to its reactivity and biological interactions.
Property | Value |
---|---|
IUPAC Name | 2-[(3-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Molecular Formula | C17H17FN2O2S |
Molecular Weight | 344.4 g/mol |
Anti-inflammatory and Analgesic Properties
Research indicates that compounds within the benzothiophene class exhibit significant anti-inflammatory and analgesic activities. In preliminary studies using the "hot plate" method on mice, derivatives similar to this compound demonstrated analgesic effects that exceeded those of standard comparison drugs like metamizole .
Anticancer Potential
Preliminary investigations suggest that this compound may have modulatory effects on biological pathways associated with cancer cell proliferation. Specific studies have indicated potential activity against targets involved in inflammatory responses and cancer cell growth. The unique combination of functional groups in this compound may confer selectivity for certain pathways relevant in cancer biology.
The biological activity of this compound is hypothesized to involve interactions with various biological targets. These interactions can be studied through techniques such as:
- Binding affinity assays : Evaluating how well the compound binds to specific receptors or enzymes.
- Cell viability assays : Assessing the impact on cancer cell lines.
These studies are crucial for elucidating the mechanism of action and optimizing pharmacological properties.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Analgesic Activity : A study conducted by Siutkina et al. (2021) demonstrated that derivatives of tetrahydrobenzothiophene exhibited significant analgesic effects in animal models .
- Antimicrobial Activity : Research by Puthran et al. (2019) highlighted the antimicrobial properties of thiophene derivatives against various pathogens .
- Anticancer Studies : Investigations into similar compounds have shown promising results in inhibiting cancer cell proliferation through various mechanisms involving apoptosis and cell cycle arrest.
Properties
IUPAC Name |
2-[(3-fluorobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O2S/c1-9-5-6-13-12(7-9)14(15(19)21)17(23-13)20-16(22)10-3-2-4-11(18)8-10/h2-4,8-9H,5-7H2,1H3,(H2,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JORMZOMFYIQONQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=CC=C3)F)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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